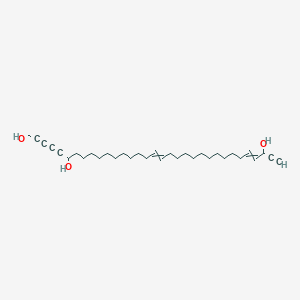![molecular formula C10H11NO2S B14310079 [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile CAS No. 112664-30-9](/img/structure/B14310079.png)
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H11NO2. Its linear formula is (CH3O)2C6H3CH2CN, and its CAS number is 13388-75-5 . The compound features a phenyl ring substituted with two methoxy groups (–OCH3) at positions 3 and 5, along with a cyano group (–CN) attached to the acetonitrile moiety.
Métodos De Preparación
Synthetic Routes:: The synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves several routes. One common method is the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide (NaCN) in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetonitrile product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Análisis De Reacciones Químicas
Reactions::
Nucleophilic Substitution: As described earlier, the synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves nucleophilic substitution.
Other Reactions: The compound may undergo additional reactions, such as oxidation or reduction, depending on the reaction conditions and reagents.
3,5-Dimethoxybenzyl chloride: Used as the starting material.
Sodium Cyanide (NaCN): Provides the cyano group.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Major Products:: The primary product is this compound itself.
Aplicaciones Científicas De Investigación
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, similar compounds include other acetonitriles, phenyl derivatives, and cyano-substituted molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Propiedades
Número CAS |
112664-30-9 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
Clave InChI |
XVGAAULTXIUCER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)SCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
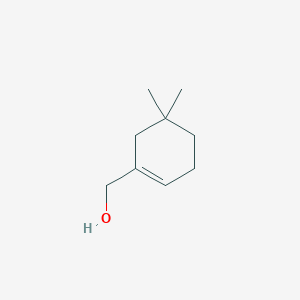
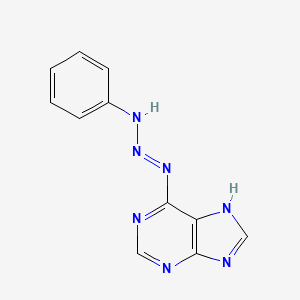
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
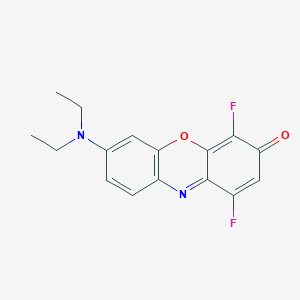
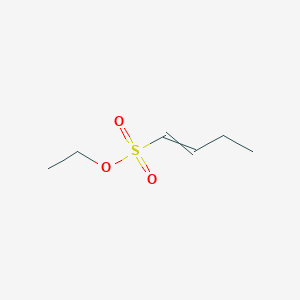
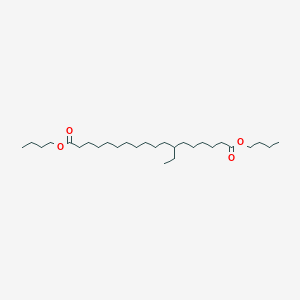


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
